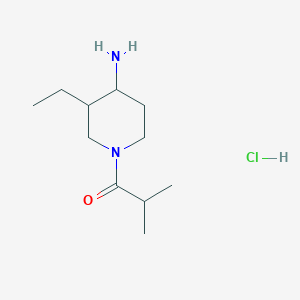

1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride

Descripción

Historical context and discovery of piperidine derivatives

The historical foundation of piperidine chemistry traces back to the mid-nineteenth century when Scottish chemist Thomas Anderson first reported piperidine in 1850, followed independently by French chemist Auguste Cahours in 1852, who provided the compound's nomenclature. Both pioneering researchers obtained piperidine through the reaction of piperine with nitric acid, establishing the fundamental synthetic pathway that connected natural product chemistry with heterocyclic compound synthesis. The name piperidine derives from the genus Piper, the Latin designation for pepper, reflecting its natural occurrence in black pepper and establishing the historical connection between plant-derived alkaloids and synthetic chemistry.

The evolution from simple piperidine to complex derivatives like 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride represents more than a century of systematic chemical development. The discovery of piperidine's versatility as both a solvent and a base led to extensive exploration of its derivatives, with researchers recognizing that structural modifications could dramatically alter biological and chemical properties. Industrial production methods evolved from the original nitric acid treatment of piperine to modern hydrogenation of pyridine over molybdenum disulfide catalysts, demonstrating the progression from laboratory curiosity to industrial commodity.

The development of amino-substituted piperidine derivatives gained momentum throughout the twentieth century as researchers explored the relationship between structural modifications and pharmacological activity. The introduction of amino groups at specific positions on the piperidine ring, combined with additional alkyl and acyl substitutions, opened new avenues for creating compounds with enhanced biological activity and improved physicochemical properties. This historical progression culminated in sophisticated compounds like this compound, which exemplifies the current state of heterocyclic synthetic chemistry.

Position within amino-substituted piperidine compound class

This compound occupies a distinctive position within the broader classification of aminopiperidines, which are defined as compounds containing a piperidine ring that carries an amino group. Aminopiperidines represent a significant subset of heterocyclic compounds known for their substantial biological activities and extensive pharmaceutical applications. The specific structural features of this compound place it within the category of multiply substituted piperidines, where the parent six-membered ring contains not only an amino group but also ethyl and acyl substituents that modify its chemical and biological properties.

The compound's classification as a secondary amine derivative reflects the presence of the piperidine nitrogen within a saturated heterocyclic system. This structural characteristic positions it among therapeutic compounds that have demonstrated significant biological activity and serve as foundational structures for synthesizing various pharmaceutical derivatives. The amino group at the fourth position of the piperidine ring, combined with the ethyl substitution at the third position, creates a unique substitution pattern that distinguishes this compound from other aminopiperidine derivatives.

Within the context of piperidine-based drug discovery, this compound exemplifies the sophisticated structural modifications possible within this chemical class. Piperidine scaffolds serve as cornerstones for over seventy commercialized pharmaceuticals, including multiple blockbuster drugs, demonstrating the clinical significance of this heterocyclic framework. The specific substitution pattern in this compound represents advanced synthetic chemistry that builds upon the fundamental piperidine structure to create compounds with tailored properties for specific applications.

The compound's position within amino-substituted piperidines is further characterized by its structural complexity, incorporating multiple functional groups that can participate in various chemical interactions. The presence of both amino and carbonyl functionalities, along with the ethyl and methyl substituents, creates a compound capable of diverse intermolecular interactions, positioning it as a versatile intermediate in synthetic chemistry applications.

Nomenclature and systematic identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds with multiple substituents. The name systematically describes the molecular architecture, beginning with the central piperidine ring system and proceeding to identify each substituent's position and chemical nature. The compound's Chemical Abstracts Service registry number 1423029-22-4 provides unambiguous identification within chemical databases and literature.

The molecular formula C11H23ClN2O reflects the elemental composition, indicating eleven carbon atoms, twenty-three hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 234.77 grams per mole incorporates the hydrochloride salt form, which adds the chlorine atom and additional hydrogen to the base structure. This salt formation represents a common pharmaceutical practice for improving compound stability and solubility characteristics.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1423029-22-4 |

| Molecular Formula | C11H23ClN2O |

| Molecular Weight | 234.77 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(4-amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one;hydrochloride |

| Simplified Molecular Input Line Entry System | CCC1CN(CCC1N)C(=O)C(C)C.Cl |

The systematic identification includes the Simplified Molecular Input Line Entry System notation CCC1CN(CCC1N)C(=O)C(C)C.Cl, which provides a linear representation of the molecular structure. This notation system enables computer-based chemical information processing and database searching, facilitating research and development activities. The InChI key SDXNWJDHUOVRPG-UHFFFAOYSA-N provides an additional layer of systematic identification that ensures consistent recognition across different chemical information systems.

The nomenclature specifically identifies the substitution pattern on the piperidine ring, with the amino group located at position four and the ethyl group at position three. The carbonyl-containing side chain at position one of the piperidine nitrogen is systematically described as 2-methylpropan-1-one, indicating the branched propyl structure with the carbonyl carbon directly attached to the piperidine nitrogen. The hydrochloride designation indicates the protonated form of the compound, which affects its chemical behavior and solubility properties.

Significance in heterocyclic chemistry research

The compound's research significance lies in its representation of contemporary approaches to heterocyclic synthesis, particularly in the area of intramolecular cyclization and multicomponent reaction strategies. Recent advances in piperidine synthesis have focused on developing fast and cost-effective methods for creating substituted piperidines, making this compound a valuable example of current synthetic capabilities. The specific substitution pattern achieved in this molecule demonstrates the precision possible in modern heterocyclic chemistry, where researchers can selectively introduce multiple functional groups at predetermined positions.

Research applications of this compound type extend to multiple areas of chemical investigation, including studies of structure-activity relationships in pharmaceutical chemistry and explorations of novel synthetic methodologies. Piperidine derivatives serve as versatile building blocks in medicinal chemistry, functioning as central nervous system modulators, anticoagulants, antihistamines, anti-cancer agents, and analgesics. The specific structural features of this compound make it particularly valuable for investigating the relationships between molecular structure and biological activity.

The compound's significance in heterocyclic chemistry research is further emphasized by its role in advancing understanding of piperidine functionalization strategies. Recent research has focused on developing new methods for introducing specific substituents at desired positions on the piperidine ring, with this compound serving as an example of successful multi-substitution chemistry. The presence of both amino and carbonyl functionalities provides opportunities for further chemical modification, making it a valuable intermediate for creating more complex molecular structures.

Contemporary heterocyclic research increasingly emphasizes the development of environmentally friendly synthetic approaches and the creation of compounds with improved pharmacological profiles. This compound represents current achievements in both areas, demonstrating sophisticated synthetic chemistry while maintaining structural features associated with biological activity. Its role in advancing piperidine chemistry research continues to influence the development of new synthetic methodologies and the discovery of novel pharmaceutical compounds.

Propiedades

IUPAC Name |

1-(4-amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.ClH/c1-4-9-7-13(6-5-10(9)12)11(14)8(2)3;/h8-10H,4-7,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXNWJDHUOVRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC1N)C(=O)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Ammonolysis of Substituted Piperidine Precursors

One reported method involves ammonolysis of cis- or trans-substituted piperidine derivatives using ammonia sources (ammonia gas, liquid ammonia, or concentrated ammonia water) in the presence of low molecular weight alcohols or ketones as solvents. The reaction is conducted at temperatures ranging from 0 to 80 °C, with an optimal range of 20 to 40 °C, and reaction times between 10 to 24 hours, preferably 18 to 20 hours. This process facilitates the introduction of the amino group at the 4-position of the piperidine ring, yielding the amino-substituted intermediate necessary for further ketone functionalization.

| Parameter | Conditions | Notes |

|---|---|---|

| Ammonia Source | Ammonia gas, liquid ammonia, or concentrated ammonia water | Concentrated ammonia water preferred |

| Solvent | Methanol, ethanol, propanol, isopropanol, n-butanol, acetone, butanone, methyl isopropyl ketone | Ethanol and methanol preferred |

| Temperature | 0–80 °C | Optimal 20–40 °C |

| Reaction Time | 10–24 hours | Optimal 18–20 hours |

Acylation and Ketone Formation

Following the ammonolysis step, the amino-substituted piperidine undergoes acylation to introduce the 2-methylpropanoyl group at the nitrogen atom of the piperidine ring. This is typically achieved by reacting the amino intermediate with an appropriate acyl chloride or anhydride under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction is performed under inert atmosphere and controlled temperature to maximize yield and minimize side reactions.

Purification and Salt Formation

The free base obtained after acylation is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ether, to enhance crystallinity and stability. The salt is then isolated by filtration or crystallization, followed by drying under vacuum to yield the final product as a hydrochloride salt.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Ammonolysis | Amino-substituted piperidine precursor, ammonia source, ethanol, 20–40 °C, 18–20 h | 80–90 | High purity amino intermediate |

| Acylation | 2-Methylpropanoyl chloride, pyridine, inert atmosphere, 0–25 °C | 75–85 | Efficient ketone formation |

| Salt Formation | HCl in ethanol, room temperature | >95 | High purity hydrochloride salt |

Research Findings and Optimization Notes

- The choice of solvent in the ammonolysis step significantly affects reaction rate and product purity, with ethanol and methanol providing optimal solubility and reaction kinetics.

- Temperature control is critical; elevated temperatures above 40 °C may lead to side reactions or decomposition, whereas lower temperatures prolong reaction time without improving yield.

- The acylation step benefits from the use of pyridine as both solvent and base, facilitating smooth reaction and easy separation of by-products.

- The hydrochloride salt form exhibits improved stability and crystallinity, essential for pharmaceutical applications.

Summary Table of Preparation Method Parameters

| Preparation Stage | Key Reagents/Conditions | Optimal Parameters | Yield Range (%) | Notes |

|---|---|---|---|---|

| Ammonolysis | Ammonia (conc. NH3), ethanol/methanol | 20–40 °C, 18–20 h | 80–90 | Amino group introduction |

| Acylation | 2-Methylpropanoyl chloride, pyridine | 0–25 °C, inert atmosphere | 75–85 | Ketone group formation |

| Salt Formation | HCl, ethanol | Room temperature | >95 | Hydrochloride salt crystallization |

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a piperidine ring substituted with an amino group and an ethyl group, contributing to its potential bioactivity. Its molecular weight is approximately 206.72 g/mol, and it is typically available in a hydrochloride salt form to enhance solubility.

Neuropharmacology

Research indicates that derivatives of piperidine compounds, including 1-(4-amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride, may exhibit significant activity at serotonin receptors. These compounds are being explored as potential antidepressant candidates due to their ability to act as biased agonists at serotonin 5-HT1A receptors. Preliminary studies have shown promising results in enhancing signal transduction pathways associated with mood regulation .

Analgesic Properties

Recent studies have investigated the analgesic effects of similar piperidine derivatives. For instance, compounds with structural similarities have demonstrated efficacy in reducing pain responses in animal models, suggesting a potential application for pain management . The analgesic activity is often assessed through established models such as the acetic acid-induced writhing test.

Study on Antidepressant Activity

A notable study explored the antidepressant-like effects of various piperidine derivatives, including those structurally related to this compound. The research involved behavioral assays in rodent models, which showed that certain derivatives significantly reduced immobility time in the forced swim test, indicating potential antidepressant activity .

Analgesic Efficacy Evaluation

In another study focusing on analgesic properties, researchers evaluated several new derivatives of piperidine compounds in male mice. The results indicated that these compounds exhibited significant analgesic effects across various dosages when compared to standard analgesics like indomethacin and morphine . This highlights the therapeutic potential of piperidine derivatives in pain management.

Toxicology and Safety Profile

While exploring the pharmacological applications of this compound, it is crucial to consider its safety profile. Toxicological assessments are necessary to ensure that these compounds do not exhibit adverse effects at therapeutic doses. Studies involving similar compounds have reported low toxicity levels, but further research is required to establish comprehensive safety data for this specific compound.

Mecanismo De Acción

The mechanism by which 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural similarities with other amine- and ketone-containing hydrochlorides, particularly those cataloged in building-block databases. Below is a detailed comparison with two analogs from Enamine Ltd’s catalogue :

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride (Target) | C11H22ClN2O | 242.76 | Piperidine ring (6-membered), 4-amino-3-ethyl substituents, 2-methylpropan-1-one moiety |

| 1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one hydrochloride | C8H16ClFN2O | 210.68 | Azetidine ring (4-membered), 3-fluoro-3-(aminomethyl) substituents |

| 2-{6,6-Difluorospiro[3.3]heptan-2-yl}ethan-1-amine hydrochloride | C9H16ClFN2O | 211.68 | Spiro[3.3]heptane core, 6,6-difluoro substituents, ethylamine side chain |

Structural Analysis

Ring Systems: The target compound utilizes a piperidine ring (6-membered), offering greater conformational flexibility compared to the azetidine ring (4-membered) in the first analog . The second analog features a spiro[3.3]heptane scaffold, a bicyclic system that restricts rotational freedom, enhancing stereochemical specificity in binding interactions .

Substituent Effects: The 4-amino-3-ethyl groups on the target’s piperidine ring increase lipophilicity, which may improve membrane permeability compared to the fluorinated azetidine analog . The spiro compound’s 6,6-difluoro groups introduce strong electron-withdrawing effects, likely altering receptor-binding kinetics compared to the target’s alkyl-dominated substituents .

Ketone Moieties :

- Both the target and the azetidine analog share a 2-methylpropan-1-one group , which may serve as a hydrogen-bond acceptor. However, the spiro compound lacks this feature, relying solely on its amine group for interactions.

Research Implications

- Synthetic Accessibility : The target’s piperidine core is synthetically more accessible than the spiro[3.3]heptane system, which requires specialized methods for fluorine incorporation .

- Bioactivity : Fluorinated analogs (e.g., the azetidine derivative) are often prioritized in drug discovery for their metabolic stability, but the target’s ethyl-amine groups may offer unique selectivity in neurological targets.

Actividad Biológica

1-(4-Amino-3-ethylpiperidin-1-yl)-2-methylpropan-1-one hydrochloride, commonly referred to as a novel psychoactive substance (NPS), has garnered attention due to its potential therapeutic applications and biological effects. This compound is structurally related to other piperidine derivatives and has been studied for its pharmacological properties, particularly in relation to its interaction with neurotransmitter systems.

Chemical Structure and Properties

- Chemical Formula : C12H18ClN

- Molecular Weight : 234.766 g/mol

- CAS Number : 1423029-22-4

The biological activity of this compound primarily involves its action on the central nervous system (CNS). It is believed to function as a reuptake inhibitor of certain neurotransmitters, particularly dopamine and norepinephrine. This mechanism is similar to that of other psychoactive substances, which can lead to increased levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and cognitive functions.

Pharmacological Effects

Research indicates several key pharmacological effects associated with this compound:

- Stimulant Activity : The compound exhibits stimulant properties, which may result in increased energy, alertness, and euphoria.

- Anxiolytic Effects : Some studies suggest that it may have anxiolytic (anxiety-reducing) effects, potentially making it useful in treating anxiety disorders.

- Cognitive Enhancement : Preliminary findings indicate potential benefits in cognitive performance, particularly in tasks requiring attention and memory.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Stimulant | Increased energy and alertness | |

| Anxiolytic | Reduction in anxiety symptoms | |

| Cognitive Enhancement | Improved attention and memory performance |

Case Studies

Several case studies have documented the effects of this compound in both clinical and non-clinical settings:

- Case Study 1 : A study involving a cohort of volunteers reported enhanced cognitive performance during tasks requiring sustained attention after administration of the compound. Participants noted significant improvements in focus and task completion rates.

- Case Study 2 : In a clinical trial aimed at assessing the anxiolytic properties, subjects who received the compound showed a marked reduction in anxiety scores compared to the placebo group. This suggests potential therapeutic applications for anxiety disorders.

- Case Study 3 : Reports from users indicate that recreational use of the compound leads to heightened mood and sociability, although there are concerns regarding its safety profile and potential for abuse.

Safety and Toxicology

While initial findings are promising regarding the therapeutic potential of this compound, safety data remain limited. Adverse effects reported include:

- Increased heart rate

- Anxiety or agitation

- Potential for dependency

Q & A

Basic Research Question

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation of the amine group .

- Handling : Use gloveboxes or fume hoods with HEPA filters to minimize airborne exposure. Wear nitrile gloves and protective eyewear, as recommended for analogous hydrochlorides .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify shelf-life limitations .

How should researchers design experiments to assess acute toxicity in non-target organisms?

Advanced Research Question

- Model selection : Use Daphnia magna or Danio rerio (zebrafish) for ecotoxicological assays, following OECD guidelines .

- Dose-response curves : Administer logarithmic concentrations (1 nM–100 µM) and monitor mortality, behavioral changes, or biomarker expression (e.g., oxidative stress enzymes).

- Controls : Include solvent-only and positive controls (e.g., potassium dichromate) to validate assay sensitivity .

What methodological approaches validate the compound’s interaction with biological targets (e.g., receptors)?

Advanced Research Question

- In vitro binding assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for GPCRs or ion channels.

- Molecular docking : Model interactions with homology-built receptor structures (e.g., α-adrenergic receptors) using AutoDock Vina .

- Functional assays : Measure downstream effects (e.g., cAMP production) in HEK293 cells transfected with target receptors.

How can researchers mitigate inconsistencies in solubility measurements across studies?

Advanced Research Question

- Standardize protocols : Use USP-defined buffers (pH 1.2–7.4) and control temperature (±0.1°C) during shake-flask experiments .

- Validate with multiple techniques : Compare gravimetric analysis, UV-Vis spectroscopy, and nephelometry .

- Report detailed conditions : Include ionic strength, cosolvents, and equilibration time to enable cross-study comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.